molecular formula C11H11ClF2O2 B582522 Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate CAS No. 1215205-45-0

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate

Cat. No.: B582522
CAS No.: 1215205-45-0
M. Wt: 248.654
InChI Key: FGFPSZZQLDSXEK-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a 3-chloro-2-methylphenyl group and a 2,2-difluoroacetate group. The presence of the chloro, methyl, and difluoro groups may influence the compound’s reactivity and properties.


Molecular Structure Analysis

The compound likely has a planar structure around the carbonyl group due to the sp2 hybridization of the carbonyl carbon . The presence of electronegative atoms (fluorine and chlorine) could result in polar bonds, which may influence the compound’s physical and chemical properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative atoms and the ability to form hydrogen bonds could impact properties such as boiling point, solubility, and stability .

Scientific Research Applications

Electrosynthesis of Difluoromethylene Building Blocks

Ethyl-2,2-difluoro-2-trimethylsilylacetate, prepared through electrolysis of ethyl-2-chloro-2,2-difluoroacetate, showcases the utility of difluorinated compounds as building blocks in organic synthesis. This process facilitates the transfer of the ethyl-2,2-difluoroacetate moiety to various electrophiles, highlighting the compound's versatility in creating difluoromethylated organic molecules (Clavel et al., 2000).

Visible-Light-Driven Difluoroacetylation

In a study demonstrating the direct 2,2-difluoroacetylation of alkenes, ethyl 2-bromo-2,2-difluoroacetate reacts under blue LED irradiation in the presence of fluorescein. This process results in the formation of various 2,2-difluoroalkanoates, illustrating the compound's potential in photochemical transformations and the synthesis of difluorinated compounds (Furukawa et al., 2020).

Radical Reactions with Vinyl Ethers

Research on radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers underscores the strategic use of difluoromethyl groups in synthesizing perfluoroalkylated compounds. Such methodologies extend to the synthesis of compounds like 3,3-difluoro-GABA, indicating the role of difluorinated precursors in medicinal chemistry and drug development (Kondratov et al., 2015).

Synthesis of Trisubstituted Ethylenes for Copolymerization

Studies on the synthesis of novel trisubstituted ethylenes, including halogen ring-disubstituted phenylcyanoacrylates, demonstrate the utility of difluoro compounds in material science. These compounds serve as monomers for copolymerization with styrene, leading to materials with unique properties, which could be of interest in developing new polymeric materials (Abdelhamid et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific reaction. For example, in a hydrolysis reaction, the ester would react with water to form an alcohol and an acid .

Properties

IUPAC Name

ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O2/c1-3-16-10(15)11(13,14)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFPSZZQLDSXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC=C1)Cl)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681957
Record name Ethyl (3-chloro-2-methylphenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-45-0
Record name Ethyl 3-chloro-α,α-difluoro-2-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-chloro-2-methylphenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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